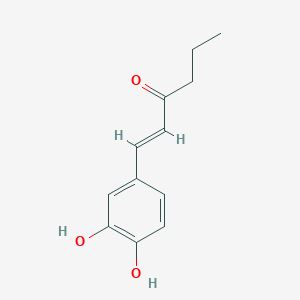

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one

Description

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is a phenolic compound characterized by a hexenone chain (C6) with an α,β-unsaturated ketone (enone) moiety attached to a 3,4-dihydroxyphenyl group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 Da (calculated from and structural analysis). The compound’s CAS numbers include 121501-47-1 and 136944-25-7, and it is listed under identifiers such as CHEMBL4862006 and DTXSID50871500 .

Properties

CAS No. |

136944-25-7 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |

InChI Key |

VLSRREFUCSCODC-GQCTYLIASA-N |

SMILES |

CCCC(=O)C=CC1=CC(=C(C=C1)O)O |

Isomeric SMILES |

CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCC(=O)C=CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one typically involves the aldol condensation reaction between 3,4-dihydroxybenzaldehyde and hexan-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The enone group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of 3,4-dihydroxyphenylquinone.

Reduction: Formation of (E)-1-(3,4-dihydroxyphenyl)hexan-3-ol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate various molecular targets and pathways, including oxidative stress pathways and enzyme activities.

Comparison with Similar Compounds

Enone vs. Saturated Ketones

- The enone system may also increase reactivity with thiols or nucleophiles in biological systems.

Chain Length and Substitution

- Diarylheptanoids from Alnus sibirica (e.g., 7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-heptan-3-one) feature a seven-carbon chain and dual phenolic groups, which correlate with enhanced anti-inflammatory activity in fermentation extracts . In contrast, the target compound’s six-carbon enone chain may balance solubility and membrane permeability.

- 1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone () has a longer decanone chain, likely increasing hydrophobicity and altering bioavailability compared to shorter-chain analogs .

Chalcone Derivatives

- Butein (), a chalcone with 3,4-dihydroxyphenyl and 2,4-dihydroxyphenyl groups, demonstrates potent anti-inflammatory effects via NF-κB inhibition . The target compound’s enone system shares conjugation similarities with chalcones, suggesting overlapping mechanisms, though its single phenolic ring may reduce potency.

Research Implications and Gaps

- Synthetic Accessibility: The compound’s moderate chain length and enone system may offer advantages in synthetic modification compared to longer-chain derivatives.

- Data Limitations : Most comparisons rely on structural extrapolation rather than direct experimental data. Further studies on solubility, stability, and in vitro activity are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.